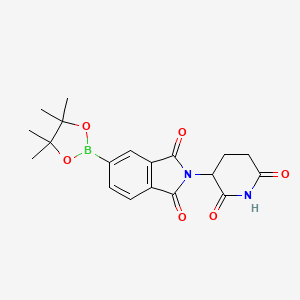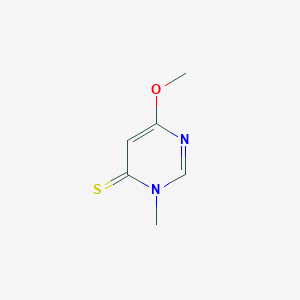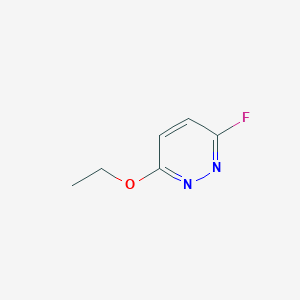
3-Ethoxy-6-fluoropyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-6-fluoropyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms The presence of an ethoxy group at the third position and a fluorine atom at the sixth position makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-6-fluoropyridazine typically involves the reaction of 3,6-difluoropyridazine with ethanol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the substitution of the fluorine atom at the third position with an ethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the substitution reaction.
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-6-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, halides, and amines. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridazine derivatives, which can have different biological and chemical properties depending on the substituents introduced.
Aplicaciones Científicas De Investigación
3-Ethoxy-6-fluoropyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-6-fluoropyridazine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit phosphodiesterase enzymes, which play a role in various physiological processes . The exact molecular targets and pathways can vary depending on the specific application and the derivatives used.
Comparación Con Compuestos Similares
3,6-Difluoropyridazine: Lacks the ethoxy group and has different chemical properties.
3-Ethoxy-4-fluoropyridazine: Similar structure but with the fluorine atom at the fourth position.
3-Ethoxy-6-chloropyridazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 3-Ethoxy-6-fluoropyridazine is unique due to the specific positioning of the ethoxy and fluorine groups, which can influence its reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability and bioavailability compared to its analogs .
Propiedades
Fórmula molecular |
C6H7FN2O |
|---|---|
Peso molecular |
142.13 g/mol |
Nombre IUPAC |
3-ethoxy-6-fluoropyridazine |
InChI |
InChI=1S/C6H7FN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 |
Clave InChI |
XQWLXHYFARMCJS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=NN=C(C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


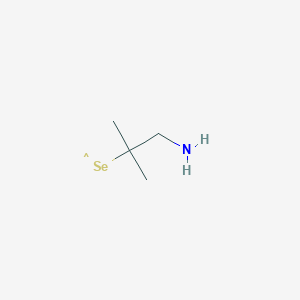

![3-Azabicyclo[4.2.0]oct-3-en-4-amine](/img/structure/B13115343.png)


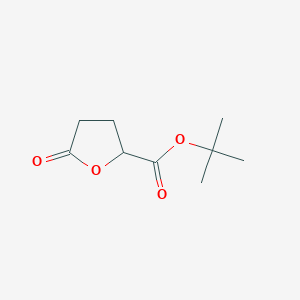


![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)
